Ethyl Thiamine

Description

BenchChem offers high-quality Ethyl Thiamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Thiamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

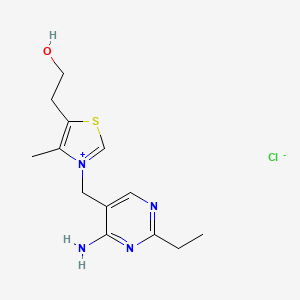

IUPAC Name |

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUCXXQCMUBCW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747774 |

Source

|

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3505-34-8 |

Source

|

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of ethyl thiamine

An In-Depth Technical Guide to the Proposed Synthesis and Characterization of Ethyl Thiamine

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Introduction: The Rationale for Ethyl Thiamine

Thiamine and its derivatives are crucial for various metabolic processes, acting as coenzymes in the catabolism of sugars and amino acids.[1][2] The exploration of thiamine analogs has been driven by the desire to develop compounds with altered biological activity, improved bioavailability, or utility as research tools to probe thiamine-dependent pathways.[3][4][5][6][7] Ethyl thiamine, as a structural analog of thiamine, presents an intriguing target for investigation. The substitution of a functional group with an ethyl group can modulate the molecule's lipophilicity, potentially influencing its transport across biological membranes and its interaction with enzymes.

This guide provides a proposed synthetic route and a robust characterization plan for ethyl thiamine, thereby offering a roadmap for its creation and validation in a laboratory setting.

Proposed Synthesis of Ethyl Thiamine

The synthesis of thiamine classically involves the condensation of a pyrimidine and a thiazole moiety.[7][8] We propose a similar strategy for ethyl thiamine, wherein 4-amino-5-(aminomethyl)-2-methylpyrimidine is coupled with a synthesized ethyl-substituted thiazole, specifically 5-(2-hydroxyethyl)-4-ethylthiazole.

Retrosynthetic Analysis

A retrosynthetic approach to ethyl thiamine suggests two key precursors:

-

Pyrimidine moiety: 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide.

-

Thiazole moiety: 5-(2-hydroxyethyl)-4-ethylthiazole.

The following diagram illustrates the proposed synthetic pathway:

Caption: Proposed synthetic pathway for ethyl thiamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(2-Hydroxyethyl)-4-ethylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in anhydrous ethanol.

-

Addition of Reagent: To this solution, add 3-chloropentan-2-one (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

-

Reaction Setup: Suspend 4-amino-5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in a mixture of acetic acid and hydrobromic acid.

-

Reaction: Heat the suspension at 80-90 °C with stirring until a clear solution is obtained and the reaction is complete as monitored by TLC.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

Step 3: Coupling Reaction to form Ethyl Thiamine

-

Reaction Setup: In a suitable solvent such as ethanol, dissolve the synthesized 5-(2-hydroxyethyl)-4-ethylthiazole (1.0 eq).

-

Addition of Pyrimidine: Add the 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the formation of the product by TLC or HPLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. The crude ethyl thiamine can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization of Ethyl Thiamine

A multi-faceted analytical approach is essential to confirm the synthesis of ethyl thiamine and to determine its purity.

Characterization Workflow

The following diagram outlines the proposed analytical workflow for the characterization of synthesized ethyl thiamine.

Caption: Analytical workflow for ethyl thiamine characterization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized ethyl thiamine.[9][10][11][12][13][14][15]

-

Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at approximately 242 nm, which is the characteristic absorbance wavelength for thiamine and its analogs.[10] Alternatively, fluorescence detection can be employed after post-column derivatization to thiochrome for enhanced sensitivity.[11][12][13]

-

Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the presence of a major peak corresponding to ethyl thiamine and any minor peaks indicating impurities.

-

Table 1: Expected HPLC Parameters

| Parameter | Expected Value |

| Retention Time | Dependent on the exact mobile phase composition, but should be consistent for the pure compound. |

| Purity | >95% (as determined by peak area) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized molecule.[16][17][18][19][20][21]

-

Protocol:

-

Solvent: Deuterated solvent such as DMSO-d6 or D2O.

-

Spectra to be acquired: ¹H NMR and ¹³C NMR.

-

Expected ¹H NMR signals:

-

Signals corresponding to the pyrimidine ring protons.

-

A singlet for the methyl group on the pyrimidine ring.

-

Signals for the methylene bridge protons.

-

Signals for the ethyl group on the thiazole ring (a quartet and a triplet).

-

Signals for the hydroxyethyl side chain on the thiazole ring.

-

-

Expected ¹³C NMR signals:

-

Distinct signals for each carbon atom in the ethyl thiamine structure, which can be compared to the known spectra of thiamine to confirm the presence of the ethyl group.

-

-

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized ethyl thiamine.[22][23][24][25]

-

Protocol:

-

Technique: Electrospray Ionization (ESI) is suitable for this polar, charged molecule.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of ethyl thiamine. The exact mass can be used to confirm the elemental composition.

-

Expected Molecular Ion (M+): The calculated molecular weight for the ethyl thiamine cation (C₁₃H₁₉N₄OS⁺) should be observed.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can provide information about the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or in a suitable solvent.

-

Expected Bands:

-

O-H stretching from the hydroxyethyl group.

-

N-H stretching from the amino group on the pyrimidine ring.

-

C=N and C=C stretching from the pyrimidine and thiazole rings.

-

C-H stretching from the alkyl groups.

-

-

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the . The outlined synthetic strategy is based on well-established principles of thiamine chemistry, and the detailed characterization workflow employs a suite of modern analytical techniques to ensure the unambiguous identification and purity assessment of the final product. It is our hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, biochemistry, and drug development who are interested in exploring the potential of novel thiamine analogs. The successful synthesis and subsequent biological evaluation of ethyl thiamine could provide valuable insights into the structure-activity relationships of this important class of compounds.

References

-

Fathoni, I. et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. Antimicrobial Agents and Chemotherapy. [Link]

-

Fathoni, I. et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. PubMed. [Link]

-

Fathoni, I. et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. ResearchGate. [Link]

-

Fathoni, I. et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. Antimicrobial Agents and Chemotherapy. [Link]

-

Tylicki, A. et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports. [Link]

-

Ihara, H. et al. (2001). A simplified HPLC method for thiamine and its phosphate esters in whole blood. Journal of Nutritional Science and Vitaminology. [Link]

-

Dr. Puspendra Kumar (2021). Vitamin B1: Thiamine Synthesis. YouTube. [Link]

-

Tylicki, A. et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports. [Link]

-

Du, Q. et al. (2023). Thiamine Metabolism in Microbes and Strategies for Biomanufacturing. Journal of Agricultural and Food Chemistry. [Link]

-

Barger, G. (2011). Thiamine analysis. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

- Schultz, A. S. et al. (1941). Synthesis of thiamin and product.

-

Rodionov, D. A. et al. (2018). Vitamin B1 (Thiamine) Metabolism and Regulation in Archaea. IntechOpen. [Link]

-

Erkens, G. B. et al. (2016). Design and synthesis of thiamine analogues to study their binding to the ECF transporter for thiamine in Lactococcus lactis. MedChemComm. [Link]

-

Lee, S. et al. (2015). Determination of Thiamine in Pharmaceutical Preparations by Reverse Phase Liquid Chromatography Without Use of Organic Solvent. ResearchGate. [Link]

-

Ofitserova, M. & Nerkar, S. (2020). Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC with Post-Column Derivatization and Fluorescence Detection. LCGC International. [Link]

-

European Union Reference Laboratory for Feed Additives. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

-

Wikipedia. (2026). Ethylenediamine. [Link]

-

Whitfield, K. C. et al. (2017). Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women. Nutrients. [Link]

-

Lu, J. & Frank, E. L. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Journal of AOAC INTERNATIONAL. [Link]

-

Lynch, P. L. M. & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography. ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of spectra of thiamine acquired with high-field (a) and medium-field (b) spectrometers. [Link]

-

Agilent Technologies. (2018). High-Throughput Determination of Thiamine in Whole Blood and Erythrocytes. [Link]

-

Le, T. (2012). Design and Synthesis of Thiamine Analogs as Anti-Cancer Therapeutics. CORE. [Link]

-

ResearchGate. (n.d.). The Biosynthesis of Thiamine. [Link]

- Frank, E. L. (2018). Mass spectrometry method for measuring thiamine in body fluid.

-

Lu, J. & Frank, E. L. (2008). Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. SciSpace. [Link]

-

Gara-Aristegui, A. et al. (2023). Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases. MDPI. [Link]

-

Pires, M. J. P. et al. (2001). In vivo and in vitro proton NMR spectroscopic studies of thiamine-deficient rat brains. Journal of Neuroscience Research. [Link]

-

Lynch, P. L. & Young, I. S. (2000). Determination of thiamine by high-performance liquid chromatography. PubMed. [Link]

- Zhang, X. et al. (2021). Thiamine compound, preparation method and pharmaceutical composition thereof.

-

Dalal, M. B. & Deshpande, A. V. (2017). Thiamine hydrochloride (Vit-B1): An optimized green alternative for the synthesis of polyhydroquinoline derivatives. ResearchGate. [Link]

-

Kim, B. et al. (2014). Development of an Isotope Dilution Mass Spectrometry Method for Accurate Determination of Thiamine in Diverse Food Matrices. ResearchGate. [Link]

-

Stephenson, G. A. et al. (2000). X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. ResearchGate. [Link]

- Frank, E. L. (2009). Mass spectrometry method for measuring thiamine in body fluid.

-

National Center for Biotechnology Information. (n.d.). Thiamine. PubChem. [Link]

-

FDA. (2021). THIAMINE, Vitamin B1. [Link]

-

Manz, R. et al. (1995). In vivo localized proton NMR spectroscopy of thiamine-deficient rat brain. PubMed. [Link]

-

Koman, M. et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. MDPI. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Thiamine | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification and characterization of thiamine analogs with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. j-jabs.umin.jp [j-jabs.umin.jp]

- 10. Thiamine analysis [thiamine.dnr.cornell.edu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 13. lcms.cz [lcms.cz]

- 14. scispace.com [scispace.com]

- 15. Determination of thiamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo and in vitro proton NMR spectroscopic studies of thiamine-deficient rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EP3889160A1 - Thiamine compound, preparation method and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. In vivo localized proton NMR spectroscopy of thiamine-deficient rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparable Performance Characteristics of Plasma Thiamine and Erythrocyte Thiamine Diphosphate in Response to Thiamine Fortification in Rural Cambodian Women - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. US20090093009A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

Decoding the In Vitro Mechanism of Action of Ethyl Thiamine: A Technical Guide for Antimetabolite Profiling

As a Senior Application Scientist specializing in metabolic inhibitors, I approach drug mechanism validation not just as a sequence of assays, but as a logical deduction of causality. Ethyl thiamine (often evaluated alongside analogs like oxythiamine and N3-pyridyl thiamine) represents a fascinating class of metabolic subverters[1]. By hijacking the cell's own nutrient salvage pathways, ethyl thiamine acts as a competitive antimetabolite, effectively starving rapidly proliferating cells—such as Plasmodium falciparum or highly metabolic cancer lines—of essential enzymatic cofactors[2].

This technical guide deconstructs the biochemical causality of ethyl thiamine and provides a self-validating in vitro protocol for its evaluation.

The Biochemical Causality: Mechanism of Action

Ethyl thiamine does not act directly on its ultimate targets in its native form. It is a prodrug that relies on the target cell's metabolic machinery for activation. The causality of its mechanism follows a strict sequence:

-

Intracellular Transport: Ethyl thiamine competes with endogenous thiamine (Vitamin B1) for cellular uptake mechanisms.

-

Enzymatic Hijacking (Phosphorylation): Once inside the cell, ethyl thiamine binds to the active site of Thiamine Pyrophosphokinase (TPK). Because its structure mimics natural thiamine, TPK phosphorylates it into its active form: ethyl thiamine pyrophosphate (13-pyrophosphate)[2].

-

Competitive Coenzyme Inhibition: Natural thiamine pyrophosphate (TPP) is a critical coenzyme. Ethyl thiamine pyrophosphate structurally fits into the coenzyme pockets of TPP-dependent enzymes but lacks the necessary chemical reactivity to facilitate catalysis[2]. This competitive displacement halts central carbon metabolism.

Metabolic activation of ethyl thiamine and subsequent competitive inhibition of TPP-dependent enzymes.

Target Enzyme Landscape

The downstream effect of ethyl thiamine pyrophosphate accumulation is the simultaneous shutdown of multiple TPP-dependent enzymes critical for cellular energy and biosynthesis[1]. Key targets include:

-

Transketolase (TK): Halts the pentose phosphate pathway, depleting ribose-5-phosphate needed for nucleotide synthesis.

-

Pyruvate Dehydrogenase (PDH): Blocks the conversion of pyruvate to acetyl-CoA, starving the TCA cycle.

-

Oxoglutarate Dehydrogenase (OxoDH): Further disrupts the TCA cycle, preventing ATP generation.

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS): In pathogens like Plasmodium, this disrupts essential isoprenoid biosynthesis[3].

In Vitro Experimental Design & Protocols

To rigorously validate this mechanism, an assay cannot simply measure cell death; it must prove why the cell died. The following protocol is designed as a self-validating system to confirm competitive TPP inhibition.

Step-by-step in vitro workflow for validating ethyl thiamine's competitive antimetabolite activity.

Protocol: Competitive Rescue Proliferation Assay

Rationale: If ethyl thiamine acts via competitive inhibition of the thiamine pathway, supplementing the assay with excess natural thiamine must rescue the cells and shift the IC50 curve to the right[1].

Step 1: Media Formulation (Critical)

-

Action: Prepare custom Thiamine-Free RPMI-1640 or DMEM. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS) to remove trace thiamine.

-

Causality: Standard media contains supraphysiological thiamine (~3 µM), which outcompetes the analog and masks its true potency. A zero-thiamine baseline is mandatory to observe the baseline IC50.

Step 2: Cell Seeding and Synchronization

-

Action: Seed target cells (e.g., P. falciparum 3D7 strain or target mammalian lines) in 96-well plates at a standardized parasitemia/confluency.

-

Causality: Synchronization ensures all cells are in a similar metabolic state, reducing assay noise and ensuring the thiamine demand is uniform across the plate.

Step 3: Compound Dosing & Thiamine Spiking

-

Action: Create a 10-point serial dilution of ethyl thiamine (e.g., 100 µM down to 10 nM). Dose this gradient across three parallel conditions:

-

Condition A: Thiamine-Free Media.

-

Condition B: Media spiked with 50 nM Thiamine (Physiological).

-

Condition C: Media spiked with 3 µM Thiamine (Supraphysiological).

-

-

Causality: This parallel setup isolates the variable of substrate competition. If the compound is an on-target antimetabolite, Condition C will require significantly more drug to achieve the same inhibition as Condition A.

Step 4: Incubation & Viability Readout

-

Action: Incubate for 72 hours (covering at least one full replication cycle). Quantify viability using a DNA-intercalating dye (e.g., SYBR Green I) or [3H]hypoxanthine incorporation.

-

Causality: DNA content directly correlates with cellular proliferation, providing a robust quantitative endpoint that reflects the downstream consequence of nucleotide starvation (via TK inhibition).

Quantitative Data Interpretation

A successful assay will yield data demonstrating a clear competitive relationship. Table 1 summarizes the expected phenotypic shifts based on the established behavior of thiamine antimetabolites[2].

Table 1: Comparative In Vitro Profiling of Thiamine Analogs

| Compound Class | TPK Activation Required? | Primary Target Enzyme(s) | Relative Potency (Thiamine-Free) | IC50 Shift in High Thiamine |

| Natural Thiamine | Yes | N/A (Endogenous Cofactor) | Baseline Growth | N/A |

| Oxythiamine | Yes | TK, PDH, OxoDH | Moderate | >10-fold Rightward Shift |

| Ethyl Thiamine | Yes | TK, PDH, OxoDH | Moderate | >10-fold Rightward Shift |

| N3-Pyridyl Thiamine | Yes | TK (Highly Selective) | High (Sub-micromolar) | >200-fold Rightward Shift |

Note: The massive rightward shift in IC50 upon thiamine supplementation is the definitive hallmark of a competitive antimetabolite mechanism[4].

Conclusion

Validating the mechanism of action of ethyl thiamine requires a meticulous approach to in vitro conditions. By controlling extracellular thiamine levels and understanding the obligate role of Thiamine Pyrophosphokinase (TPK) in prodrug activation, researchers can confidently map the metabolic vulnerabilities of target cells and distinguish true antimetabolites from off-target cytotoxic agents.

References

- Source: nih.

- Source: nih.

- Source: asm.

- (PDF)

Sources

- 1. Identification and characterization of thiamine analogs with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of thiamine analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

structural elucidation of ethyl thiamine

An In-depth Technical Guide on the Structural Elucidation of Ethyl Thiamine

Foreword: Beyond the Blueprint

The structural elucidation of a molecule, particularly a thiamine analog like ethyl thiamine, is more than a procedural checklist. It is a logical pursuit of evidence, where each analytical technique provides a unique piece of a complex puzzle. This guide is structured not as a rigid protocol, but as a narrative of discovery. As a Senior Application Scientist, my objective is to illuminate the why behind each experimental choice, demonstrating how a multi-faceted analytical approach creates a self-validating system for absolute structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require not just data, but verified, unimpeachable structural knowledge.

Section 1: Foundational Analysis: Molecular Composition and Functional Groups

Before assembling the molecular structure, we must first identify the constituent parts—the elemental formula and the functional groups present. This foundational stage utilizes High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Formula

Expertise & Causality: The first question in any elucidation is "What is the molecular formula?". Low-resolution mass spectrometry can provide a nominal mass, but HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision is critical because it allows for the unambiguous determination of the elemental composition, distinguishing ethyl thiamine from other potential isomers or compounds with the same nominal mass. For a molecule like ethyl thiamine, which possesses a permanent positive charge on its thiazolium ring, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that preserves the intact molecule, allowing us to observe the cationic form, [C₁₃H₁₉N₄OS]⁺, directly.[1][2]

Data Presentation: Expected HRMS Data

| Parameter | Expected Value | Rationale |

| Ion Formula | [C₁₃H₁₉N₄OS]⁺ | The cationic form of ethyl thiamine. |

| Calculated Monoisotopic Mass | 279.12798 Da | The exact mass used for formula determination. |

| Observed m/z | ~279.1280 (± 5 ppm) | The value measured by the HRMS instrument. |

| Ionization Mode | Positive ESI | Ethyl thiamine is a pre-charged cation. |

Tandem Mass Spectrometry (MS/MS): To further validate the molecular ion and gain initial structural insights, an MS/MS experiment is performed. The ion at m/z 279.13 is isolated and fragmented. Key fragmentations for thiamine analogs involve the cleavage of the methylene bridge connecting the pyrimidine and thiazole rings.[3] This provides preliminary evidence for the two-ring core structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: While HRMS provides the elemental formula, FTIR spectroscopy identifies the types of chemical bonds present, confirming the functional groups. For ethyl thiamine, we expect to see characteristic absorptions for O-H (alcohol), N-H (amine), aromatic C=C and C=N, and aliphatic C-H bonds. This technique serves as a rapid and inexpensive cross-validation of the functional groups inferred from the molecular formula.[4]

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Inferred Structural Moiety |

| 3400-3200 (broad) | O-H Stretch | Alcohol | Hydroxyethyl side chain |

| 3350-3150 | N-H Stretch | Primary Amine | Amino group on the pyrimidine ring |

| 3100-3000 | C-H Stretch | Aromatic | Pyrimidine and Thiazole rings |

| 2980-2850 | C-H Stretch | Aliphatic | Ethyl and Hydroxyethyl groups |

| ~1650, ~1580 | C=N, C=C Stretch | Aromatic Rings | Pyrimidine and Thiazole backbone |

| ~1050 | C-O Stretch | Primary Alcohol | Hydroxyethyl side chain |

Section 2: Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

With the formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to map the precise atomic connectivity. It is the most powerful technique for determining the detailed structure of a molecule in solution.[5]

Expertise & Causality: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for the polar ethyl thiamine chloride salt. DMSO-d₆ has the advantage of allowing the observation of exchangeable protons (from -OH and -NH₂ groups), which can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, causing those peaks to disappear.

The Proton Landscape: ¹H NMR Spectroscopy

¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting).

Data Presentation: Predicted ¹H NMR Chemical Shifts and Splitting

| Protons | Integration | Multiplicity | Approximate δ (ppm) | Assignment |

| -CH₂-CH₃ | 3H | Triplet | ~1.3 | Methyl of ethyl group |

| -CH₂-CH₃ | 2H | Quartet | ~2.9 | Methylene of ethyl group |

| Thiazole-CH₃ | 3H | Singlet | ~2.6 | Methyl on thiazole ring |

| Bridge-CH₂- | 2H | Singlet | ~5.5 | Methylene bridge |

| -CH₂-CH₂-OH | 2H | Triplet | ~3.0 | Methylene adjacent to thiazole |

| -CH₂-CH₂-OH | 2H | Triplet | ~3.8 | Methylene adjacent to hydroxyl |

| Pyrimidine-H | 1H | Singlet | ~8.2 | Aromatic proton on pyrimidine |

| -NH₂ | 2H | Broad Singlet | ~7.5 | Amino protons (in DMSO-d₆) |

| -OH | 1H | Broad Singlet | ~5.0 | Hydroxyl proton (in DMSO-d₆) |

The Carbon Backbone: ¹³C NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments in the molecule. Based on the structure of ethyl thiamine (C₁₃H₁₉N₄OS), we expect to see 13 distinct carbon signals.

Assembling the Fragments: 2D NMR

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. A suite of 2D experiments is essential for a self-validating assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This will confirm the -CH₂CH₃ and -CH₂CH₂OH spin systems independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon signal. This definitively links the proton and carbon assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are 2-3 bonds away.

Visualization: Key HMBC Correlations for Structural Elucidation

The following diagram illustrates the crucial HMBC correlations that link the different fragments of the ethyl thiamine molecule, providing undeniable proof of its connectivity.

Sources

- 1. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of Thiamine in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Underivatized Vitamin B1 and B6 in Whole Blood by Reversed Phase Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]

- 3. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

Ethyl Thiamine as a Thiamine Antagonist: Mechanistic Insights and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Thiamine (Vitamin B1) is an essential metabolic precursor to thiamine pyrophosphate (TPP), a universal coenzyme required for critical nodes of carbohydrate metabolism, including the pentose phosphate pathway (via transketolase) and the tricarboxylic acid (TCA) cycle (via pyruvate dehydrogenase and α -ketoglutarate dehydrogenase) 1. Hyper-proliferative cells, such as cancer cells and intracellular parasites like Plasmodium falciparum, exhibit a strict dependence on these TPP-dependent pathways for rapid ribose synthesis and energy production.

Ethyl thiamine (2'-ethylthiamine) has emerged as a highly potent thiamine analog and metabolic antagonist. Unlike first-generation analogs that merely block cellular transport, ethyl thiamine acts as a "Trojan horse" prodrug. It successfully hijacks the intracellular thiamine activation machinery, ultimately paralyzing the target cell's metabolic infrastructure 2. This whitepaper details the structural biochemistry, comparative kinetics, and self-validating experimental workflows required to study ethyl thiamine in drug development.

Structural Biochemistry of Ethyl Thiamine Antagonism

The mechanistic brilliance of ethyl thiamine lies in its structural mimicry. Endogenous thiamine consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge. Ethyl thiamine features an ethyl group substitution that alters its downstream catalytic viability without preventing its initial cellular uptake.

The "Trojan Horse" Mechanism (TPK Hijacking)

For a thiamine antagonist to be effective, it must outcompete endogenous thiamine. Ethyl thiamine achieves this through a two-step mechanism:

-

Cellular Entry and Phosphorylation: Because ethyl thiamine retains the critical hydroxyl tail of native thiamine, it successfully binds to Thiamine Pyrophosphokinase (TPK). TPK phosphorylates the analog, converting it into ethyl thiamine pyrophosphate (13-pyrophosphate) 2.

-

Coenzyme Pocket Blockade: The newly formed false cofactor enters the active site of TPP-dependent enzymes. However, the ethyl substitution disrupts the precise electronic environment required to form a reactive ylide at the C2 position of the thiazole ring. Lacking catalytic activity, the false cofactor competitively inhibits the enzyme, leading to a catastrophic halt in the TCA cycle and pentose phosphate pathway 3.

Mechanistic pathway of ethyl thiamine acting as a prodrug antagonist via TPK hijacking.

Comparative Kinetics of Thiamine Analogs

To contextualize the potency of ethyl thiamine, it is critical to evaluate its binding affinity against other known antagonists. The table below summarizes the inhibition constants ( Ki ) for vesicular transport, illustrating how effectively these compounds compete with endogenous thiamine 4.

| Thiamine Analog | Inhibition Constant ( Ki ) | Primary Mechanism of Action |

| Pyrithiamine | 1.7 µM | High-affinity TPK Inhibitor / Transport Antagonist |

| 2'-Ethylthiamine | 27 µM | Prodrug Antagonist (Converted to False Cofactor) |

| Amprolium | 55 µM | Transport Antagonist (Blocks cellular entry) |

| 5-Chloroethylthiamine | 70 µM | Transport Antagonist |

| Oxythiamine | 510 µM | Prodrug Antagonist (Converted to False Cofactor) |

Data Interpretation: While pyrithiamine exhibits the lowest Ki , its primary role is blocking TPK rather than generating a false cofactor. Ethyl thiamine strikes a highly effective balance: its Ki of 27 µM allows it to readily enter cells and undergo phosphorylation, making it significantly more potent as a false cofactor precursor than the widely used oxythiamine ( Ki = 510 µM) 4.

Experimental Methodology: Validating Antagonism In Vitro

To rigorously validate ethyl thiamine as an on-target antagonist, researchers must employ self-validating assay systems. The following protocol outlines an in vitro antiplasmodial assay designed to prove competitive antagonism against Plasmodium falciparum2.

Step-by-Step Protocol: Thiamine Competition Assay

1. Parasite Synchronization & Culture Preparation

-

Action: Synchronize P. falciparum cultures to the ring stage and adjust to 0.5% parasitemia at 1% hematocrit.

-

Causality: Utilizing ring-stage parasites ensures that the assay captures a full 48–72 hour metabolic replication cycle. This maximizes the parasite's reliance on the pentose phosphate pathway for nucleotide synthesis before schizogony occurs.

2. Compound Preparation & Dosing

-

Action: Prepare two-fold serial dilutions of ethyl thiamine in a 96-well microtiter plate. Test each concentration in biological triplicates.

3. The Self-Validating Step: Thiamine Competition Setup

-

Action: Run the serial dilutions in two parallel media conditions:

-

Condition A: Strictly thiamine-free RPMI medium.

-

Condition B: RPMI medium supplemented with 2.97 µM exogenous thiamine.

-

-

Causality: This is the critical self-validating control. If ethyl thiamine is acting via on-target competitive antagonism, the addition of 2.97 µM thiamine will outcompete the drug, shifting the IC 50 curve significantly higher. If the IC 50 remains unchanged, the drug is exhibiting off-target cytotoxicity.

4. Incubation

-

Action: Incubate the plates for 72 hours at 37°C under standard hypoxic conditions (5% O 2 , 5% CO 2 , 90% N 2 ).

5. Readout & Analysis (SYBR Green I)

-

Action: Lyse the cells and add SYBR Green I dye. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate the IC 50 using non-linear regression analysis.

-

Causality: Mature human erythrocytes lack a nucleus and DNA. SYBR Green I intercalates exclusively into the newly synthesized DNA of proliferating parasites, providing a highly specific, background-free quantification of parasite survival.

Self-validating in vitro workflow for assessing competitive antiplasmodial antagonism.

Future Perspectives in Drug Development

The validation of ethyl thiamine as a TPK-hijacking prodrug opens new avenues for targeted metabolic therapies. Because hyper-proliferative cells upregulate thiamine transporters to fuel their accelerated TCA cycles, compounds like ethyl thiamine can selectively accumulate in diseased tissues. Future structure-activity relationship (SAR) studies should focus on modifying the pyrimidine ring of ethyl thiamine to enhance its affinity for specific pathogenic TPK isoforms while sparing host cellular machinery.

References

1.[2] Title: Identification and characterization of thiamine analogs with antiplasmodial activity Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

2.[1] Title: Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis Source: PMC / National Institutes of Health (NIH) URL: [Link]

3.[3] Title: Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues Source: ACS Medicinal Chemistry Letters URL: [Link]

4.[4] Title: Effect of intravenous infusion of thiamine on the disposition kinetics of thiamine and its pyrophosphate Source: ResearchGate URL: [Link]

Sources

Comprehensive Physicochemical Profiling and Enzymatic Modulation Dynamics of Ethyl Thiamine (2'-Ethylthiamine)

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Ethyl thiamine (2'-ethylthiamine) is a synthetic structural analogue of vitamin B1 (thiamine), distinguished by the substitution of the C2-methyl group on the pyrimidine ring with an ethyl group[1]. While seemingly a minor structural modification, this alteration profoundly impacts the molecule's interaction with the cellular metabolic machinery. As a competitive inhibitor of thiamine diphosphate (ThDP)-dependent enzymes, ethyl thiamine serves as a critical molecular tool in exploring metabolic vulnerabilities in pathogens and cancer cells[2]. This technical guide synthesizes the physicochemical properties of ethyl thiamine, elucidates its intracellular activation cascade, and provides field-proven, self-validating analytical protocols for its quantification and enzymatic evaluation.

Structural Architecture and Physicochemical Properties

The molecular scaffold of ethyl thiamine consists of a 4-amino-2-ethylpyrimidine ring linked via a methylene bridge to a 4-methyl-5-(2-hydroxyethyl)thiazolium ring[1]. The permanent positive charge residing on the thiazolium nitrogen fundamentally dictates the compound's behavior in both biological matrices and analytical systems.

Understanding these properties is not merely an academic exercise; it is the foundation for designing rational experimental workflows. For instance, the extreme hydrophilicity of the molecule dictates that passive lipid bilayer diffusion is impossible, necessitating active transport mechanisms[2].

Table 1: Physicochemical Profile of Ethyl Thiamine (Chloride Salt)

| Parameter | Value | Analytical & Biological Implication |

| CAS Number | 3505-34-8 | Standard identifier for the chloride salt formulation[1][3]. |

| Molecular Formula | C13H19ClN4OS | Highlights the presence of the chloride counterion, essential for aqueous solubility[1]. |

| Molecular Weight | 314.84 g/mol | Critical for precise molarity calculations in kinetic assays[1]. |

| XLogP3 | -2.20 | Highly hydrophilic; dictates the absolute necessity for active transport (e.g., THTR-1/2) for cellular entry[3]. |

| Topological Polar Surface Area | 104 Ų | High polarity prevents passive diffusion across lipid bilayers[1][3]. |

| Melting Point | 236 °C | Indicates high crystalline lattice energy, typical of stable thiazolium salts[3]. |

Data synthesized from [1] and [3].

Mechanistic Pathway: Intracellular Activation and Enzymatic Inhibition

A common pitfall in early-stage drug development is assuming that thiamine analogues directly inhibit target enzymes. Ethyl thiamine itself is biologically inert against ThDP-dependent apoenzymes. Its inhibitory efficacy relies entirely on hijacking the cell's endogenous thiamine salvage pathway[2].

-

Cellular Uptake : Due to its low XLogP3 (-2.20), ethyl thiamine is actively transported into the cytosol by human Thiamine Transporters (THTR-1 and THTR-2)[3].

-

Pyrophosphorylation : Once intracellular, it acts as a competitive substrate for Thiamine Pyrophosphokinase (TPK). TPK transfers a pyrophosphate group from ATP to the hydroxyethyl tail of ethyl thiamine, generating the active metabolite: ethyl thiamine diphosphate (eThDP)[2].

-

Apoenzyme Blockade : eThDP competes with endogenous ThDP for the coenzyme binding pocket of critical metabolic enzymes, such as Pyruvate Dehydrogenase (PDH) and Transketolase (TK). The bulkier ethyl group on the pyrimidine ring disrupts the precise catalytic alignment required for the activation of the thiazolium C2 proton, effectively stalling the enzymatic reaction and leading to cellular metabolic arrest[2].

Fig 1. Intracellular activation of Ethyl Thiamine to eThDP and subsequent enzymatic inhibition.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with the molecule's physicochemical realities in mind. The following methodologies are engineered as self-validating systems to ensure data integrity.

Protocol 1: IP-RP-HPLC Quantification and Impurity Profiling

Causality & Rationale: Standard reversed-phase chromatography of ethyl thiamine yields poor retention (elution near the void volume) and severe peak tailing due to the permanent positive charge on the thiazolium ring. To resolve this, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is mandatory. The addition of an anionic ion-pair reagent (e.g., sodium 1-heptanesulfonate) neutralizes the charge, creating a transient, lipophilic complex that partitions effectively into the non-polar C18 stationary phase[4].

Step-by-Step Methodology:

-

Mobile Phase Preparation : Prepare a buffer containing 10 mM sodium phosphate and 5 mM sodium 1-heptanesulfonate. Adjust the pH strictly to 3.0 using orthophosphoric acid. Expert Insight: This low pH suppresses the ionization of residual silanols on the silica column, preventing secondary retention mechanisms that cause peak tailing. Mix the buffer with HPLC-grade acetonitrile in an 85:15 (v/v) ratio. Filter through a 0.22 µm membrane and degas[4].

-

Chromatographic Conditions :

-

Column : C18 (250 mm × 4.6 mm, 5 µm particle size).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV at 248 nm (the established isosbestic point for thiamine derivatives)[4].

-

Injection Volume : 20 µL.

-

-

System Suitability (Self-Validation Check) : Prior to sample analysis, inject a standard solution (50 µg/mL). Proceed only if the system meets the following criteria:

-

Tailing factor (T) ≤ 1.5.

-

Theoretical plates (N) ≥ 3000.

-

Relative Standard Deviation (%RSD) of peak area for 5 replicate injections ≤ 2.0%.

-

-

Sample Analysis : Inject prepared samples and quantify using a linear calibration curve (R² ≥ 0.999). The expected Limit of Detection (LOD) should range near 0.03 μg/mL[4].

Fig 2. Step-by-step IP-RP-HPLC workflow for the quantification of Ethyl Thiamine.

Protocol 2: In Vitro Enzymatic Assay for ThDP-Dependent Enzyme Inhibition

Causality & Rationale: To accurately measure the inhibitory constant (Ki) of ethyl thiamine, researchers must avoid the common error of assaying the unphosphorylated compound directly against the apoenzyme. Because it requires intracellular activation, the compound must first be enzymatically converted to eThDP in vitro[2].

Step-by-Step Methodology:

-

Pre-activation Phase : Incubate 100 µM ethyl thiamine with 1 µg of recombinant human TPK, 5 mM ATP, and 5 mM MgCl2 in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37 °C. This ensures complete stoichiometric conversion to eThDP[2].

-

Apoenzyme Preparation : Dialyze purified Pyruvate Dehydrogenase (PDH) complex against a ThDP-free buffer at pH 8.0 to strip the endogenous cofactor, generating apo-PDH.

-

Inhibition Assay Setup : In a 96-well UV-transparent plate, combine apo-PDH, 2 mM sodium pyruvate, 2.5 mM NAD+, and 0.1 mM Coenzyme A.

-

Reaction Initiation : Add varying concentrations of the pre-activated eThDP mixture (0.1 µM to 50 µM) alongside a fixed concentration of natural ThDP (1 µM).

-

Kinetic Measurement : Monitor the production of NADH by measuring absorbance at 340 nm continuously for 10 minutes at 30 °C.

-

Data Analysis (Self-Validation) : Calculate the initial velocity (V0) for each well. Plot the data using a Dixon plot (1/V0 vs. [Inhibitor]). A linear intersection above the x-axis validates the mechanism as competitive inhibition, allowing for the accurate derivation of the Ki value.

References

-

PubChem . "Ethyl Thiamine | C13H19ClN4OS | CID 71316671 - PubChem". National Center for Biotechnology Information. URL:[Link]

-

ResearchGate . "Design of Thiamine Analogues for Inhibition of Thiamine Diphosphate (ThDP)-dependent Enzymes: Systematic Investigation through Scaffold-Hopping and C2-Functionalisation". URL:[Link]

-

ResearchGate . "IMPURITY PROFILING OF THIAMINE HYDROCHLORIDE INJECTION BY RP-HPLC AND CHARACTERIZATION OF DEGRADATION PRODUCT BY LC-MS/MS/QTOF". URL:[Link]

Sources

The Metabolic Trajectory of Ethyl Thiamine: From Cellular Uptake to Enzymatic Inhibition

Executive Summary

Ethyl thiamine (2'-ethylthiamine) is a synthetic structural analog of Vitamin B1 (thiamine) characterized by an ethyl substitution on the pyrimidine ring. While initially developed to probe the structural requirements of thiamine-dependent enzymes, its metabolic fate has made it a highly promising candidate for antiplasmodial therapies and targeted metabolic modulation.

Unlike dead-end analogs that fail to internalize, ethyl thiamine successfully hijacks cellular transport mechanisms, undergoes enzymatic pyrophosphorylation, and emerges as a potent antimetabolite. This whitepaper provides an in-depth technical analysis of this metabolic trajectory, detailing the causality behind its target engagement and providing field-proven, self-validating protocols for its investigation.

Cellular Uptake: Hijacking the Transporter

The first step in the metabolic fate of ethyl thiamine is cellular entry. Native thiamine enters cells primarily through Solute Carrier (SLC) transporters (e.g., SLC19A2 and SLC19A3) and vesicular organic cation/H+ antiport systems.

Mechanistic Causality: Ethyl thiamine retains the essential cationic thiazolium ring and the aminopyrimidine structure required for transporter recognition. The 2'-ethyl substitution increases the lipophilicity of the pyrimidine ring but does not sterically occlude the transporter's binding pocket. Competitive binding assays in brush-border membrane vesicles demonstrate that ethyl thiamine inhibits native thiamine transport with an inhibitory constant ( Ki ) of 27 µM[1]. This moderate affinity ensures that ethyl thiamine can achieve pharmacologically relevant intracellular concentrations without requiring unphysiologically high dosing.

Metabolic Activation: The Pyrophosphorylation Pathway

Upon entering the cytosol, ethyl thiamine acts as a prodrug-like substrate. Its critical metabolic fate is its conversion by the enzyme Thiamine Pyrophosphokinase (TPK) into 2'-ethylthiamine pyrophosphate (Ethyl-TPP)[2].

Mechanistic Causality: TPK specifically recognizes the unmodified primary alcohol (hydroxyl tail) on the thiazole ring of the substrate. The enzyme transfers a pyrophosphate group from ATP to this hydroxyl group. Because the 2'-ethyl modification is located on the pyrimidine ring—distal to the phosphorylation site—it does not prevent TPK from executing the catalytic transfer. This structural nuance allows ethyl thiamine to be "weaponized" by the cell's own metabolic machinery into an active antimetabolite[3].

Metabolic activation of ethyl thiamine into the antimetabolite Ethyl-TPP.

Target Engagement: The Antimetabolite Effect

Once phosphorylated, Ethyl-TPP competes directly with endogenous Thiamine Pyrophosphate (TPP) for the active sites of critical metabolic enzymes, including Transketolase, Pyruvate Dehydrogenase (PDH), and α -Ketoglutarate Dehydrogenase.

Mechanistic Causality: In enzymes like transketolase, the pyrimidine ring of the cofactor plays a crucial role in the catalytic mechanism (the 4'-amino group participates in proton transfer to form the reactive ylide on the thiazolium ring). The 2'-ethyl substitution alters the electronic distribution and spatial orientation of the pyrimidine ring within the apoenzyme pocket. Consequently, while Ethyl-TPP binds with high affinity ( Km = 5.5 µM), its catalytic efficiency is severely crippled, achieving only 27% of the maximum velocity ( Vmax ) of native TPP[4].

This turns Ethyl-TPP into a potent competitive inhibitor. This mechanism is currently being exploited in drug development to starve Plasmodium falciparum of the pentose phosphate pathway intermediates necessary for parasitic replication, demonstrating significant antiplasmodial activity[5].

Quantitative Kinetic Parameters

| Compound | Target / Biological System | Kinetic Parameter | Value | Reference |

| Ethyl Thiamine | Brush-Border Vesicles | Inhibitory Constant ( Ki ) | 27 µM | [1] |

| Ethyl-TPP | Transketolase (Apoenzyme) | Michaelis Constant ( Km ) | 5.5 µM | [4] |

| Ethyl-TPP | Transketolase (Apoenzyme) | Maximum Velocity ( Vmax ) | 27% of TPP | [4] |

| Ethyl Thiamine | Plasmodium falciparum | Antiplasmodial Activity | Active | [2] |

Experimental Methodologies: Field-Proven Protocols

To rigorously investigate the metabolic fate of ethyl thiamine, assays must be designed as self-validating systems. Below are the optimized protocols for transport kinetics and intracellular quantification.

Protocol A: In Vitro Vesicular Transport Assay

This assay isolates the specific transport mechanisms of ethyl thiamine devoid of intracellular metabolic interference.

-

Vesicle Preparation: Isolate brush-border membrane vesicles from target tissue (e.g., rat small intestine) using a standard Ca2+ precipitation method.

-

Buffer Equilibration: Resuspend vesicles in a Na+ -free buffer (e.g., 300 mM mannitol, 20 mM HEPES, pH 7.4).

-

Causality: Using a Na+ -free buffer isolates the specific H+ /organic cation antiport mechanism from non-specific Na+ -dependent background transport.

-

-

Substrate Incubation: Incubate vesicles at 25°C with 3H -labeled thiamine (1 µM) in the presence of varying concentrations of unlabeled ethyl thiamine (1 µM to 100 µM).

-

Rapid Filtration: Terminate the reaction at specific time points (e.g., 15s, 30s, 60s) by adding 5 mL of ice-cold stop buffer, immediately followed by rapid vacuum filtration through 0.45 µm nitrocellulose filters.

-

Causality: Vesicular transport is highly dynamic. Rapid filtration instantly halts the reaction and physically separates the intravesicular substrate from the extracellular matrix, preventing efflux during wash steps.

-

-

Quantification: Wash filters three times, dissolve in scintillation fluid, and quantify radioactivity to determine the Ki via Dixon plot analysis.

Protocol B: LC-MS/MS Quantification of Intracellular Ethyl-TPP

A critical failure point in many laboratories is the degradation of the pyrophosphate moiety during extraction. This protocol ensures structural preservation.

-

Cell Lysis & Acid Extraction: Pellet cells ( 1×107 ) and immediately resuspend in 200 µL of ice-cold 0.6 M Perchloric Acid ( HClO4 ). Spike with 13C -labeled TPP as an internal standard.

-

Causality: The pyrophosphate bond of Ethyl-TPP is highly labile and susceptible to rapid hydrolysis by endogenous phosphatases. Immediate acid extraction denatures these enzymes and stabilizes the ester bond. The internal standard self-validates the extraction recovery.

-

-

Protein Precipitation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

Neutralization: Add 2 M Potassium Carbonate ( K2CO3 ) dropwise until the pH reaches 6.0 - 6.5. Centrifuge again to pellet the resulting precipitate.

-

Causality: Potassium perchlorate ( KClO4 ) is highly insoluble and precipitates out of solution. This crucial step removes the acid from the matrix without introducing high salt loads into the LC-MS/MS system, which would otherwise cause severe ion suppression.

-

-

LC-MS/MS Analysis: Inject the neutralized supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Step-by-step LC-MS/MS workflow for isolating and quantifying intracellular Ethyl-TPP.

Conclusion

The metabolic fate of ethyl thiamine exemplifies how minor structural modifications to a vitamin can profoundly alter its biological trajectory. By retaining the structural motifs necessary for cellular transport and TPK-mediated pyrophosphorylation, yet possessing an ethyl group that disrupts the catalytic efficiency of TPP-dependent enzymes, ethyl thiamine serves as a highly effective, targeted antimetabolite. Understanding and quantifying this pathway is paramount for leveraging thiamine analogs in the next generation of antimicrobial and metabolic therapies.

Sources

- 1. Transport of thiamine by brush-border membrane vesicles from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of thiamine analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Metabolic Dynamics of Ethyl Thiamine: From Enzymatic Analog to Antimetabolite Therapeutics

Abstract: Ethyl thiamine (2'-ethylthiamine) is a synthetic structural analog of vitamin B1 characterized by the substitution of an ethyl group for the native methyl group at the 2'-position of the pyrimidine ring. While historically classified as a thiamine impurity, recent advances in molecular parasitology and enzyme kinetics have repositioned ethyl thiamine as a potent antimetabolite. This whitepaper provides an in-depth mechanistic analysis of ethyl thiamine’s role in cellular metabolism, detailing its kinetic disruption of the thiamine pyrophosphate (TPP) "V-conformation" and outlining its therapeutic potential against Plasmodium falciparum.

Structural Chemistry: The 2'-Substitution Paradigm

Native thiamine consists of a pyrimidine ring linked to a thiazole ring via a methylene bridge. In cellular systems, thiamine is phosphorylated by Thiamine Pyrophosphokinase (TPK) into its active cofactor form, Thiamine Pyrophosphate (TPP). TPP is an obligate coenzyme for critical nodes of carbon metabolism, including Pyruvate Dehydrogenase (PDH), α -Ketoglutarate Dehydrogenase (KGDH), and Transketolase (TK).

Ethyl thiamine (CAS 3505-34-8) alters this architecture by replacing the 2'-methyl group on the pyrimidine ring with a bulkier 2'-ethyl group . This seemingly minor aliphatic extension fundamentally alters the molecule's catalytic viability once phosphorylated. To catalyze the decarboxylation of α -keto acids, TPP must adopt a high-energy "V-conformation" within the enzyme's active site. This conformation brings the 4'-amino group of the pyrimidine ring into precise proximity with the C2 proton of the thiazole ring, allowing the amino group to act as an intramolecular base that deprotonates C2 to form a reactive ylide. The steric bulk of the 2'-ethyl group in ethyl-TPP distorts this alignment, severely impairing ylide formation.

Kinetic Profiling: The V-Conformation Disruption

To understand the metabolic consequences of ethyl thiamine, we must analyze its kinetic behavior against apoenzymes. When ethyl thiamine is phosphorylated into 2'-ethylthiamine pyrophosphate (Ethyl-TPP), it successfully binds to the hydrophobic coenzyme pocket of TPP-dependent enzymes but fails to execute efficient catalysis .

As summarized in Table 1 , kinetic studies on yeast pyruvate decarboxylase (PDC) reveal the exact causality of this structural change. Ethyl-TPP exhibits a binding affinity ( Km = 20 µM) nearly identical to native TPP ( Km = 23 µM). The enzyme's hydrophobic pocket easily accommodates the extra methyl unit of the ethyl group. However, because the V-conformation is sterically hindered, the catalytic turnover ( Vmax ) collapses to merely 14–25% of the native cofactor .

Table 1: Kinetic Parameters of TPP and Analogs in Pyruvate Decarboxylase

| Coenzyme / Analog | Binding Affinity ( Km or Ki ) | Relative Catalytic Velocity ( Vmax ) | Functional Classification |

| Thiamine Pyrophosphate (TPP) | 23 µM ( Km ) | 100% | Native Cofactor |

| 2'-Ethylthiamine Pyrophosphate | 20 µM ( Km ) | 14% - 25% | Weak Coenzyme / Antimetabolite |

| Oxythiamine Pyrophosphate | 20 µM ( Ki ) | 0% | Pure Competitive Inhibitor |

| Pyrithiamine Pyrophosphate | 78 µM ( Ki ) | 0% | Weak Competitive Inhibitor |

| Tetrahydrothiamine Pyrophosphate | 6.5 µM ( Ki ) | 0% | Strong Competitive Inhibitor |

Data synthesized from foundational kinetic profiling of apo-pyruvate decarboxylase.

Antimetabolite Therapeutics: Targeting Plasmodium falciparum

The kinetic profile of ethyl thiamine makes it a highly effective "Trojan Horse" antimetabolite, particularly in the context of malaria. During its intraerythrocytic stage, Plasmodium falciparum lacks a complete de novo thiamine synthesis pathway and relies heavily on scavenging host thiamine.

When exposed to ethyl thiamine, the parasite's native TPK readily phosphorylates the analog. The resulting Ethyl-TPP floods the parasite's metabolic network, competitively displacing native TPP from essential enzymes like PDH in the mitochondrion and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the apicoplast . Because Ethyl-TPP has a high binding affinity but a crippled Vmax , it acts as a metabolic bottleneck, triggering rapid parasite starvation and proliferation arrest.

Competitive metabolic routing of Ethyl Thiamine vs. Native Thiamine in cellular systems.

Self-Validating Experimental Methodologies

To rigorously evaluate ethyl thiamine's role as an antimetabolite, researchers must utilize self-validating experimental designs that prevent artifactual data. Below are two field-proven protocols.

4.1. Radioactive Isotope Accumulation Assay (Targeting TPK Competition)

To prove that ethyl thiamine actively competes with native thiamine for intracellular transport and TPK-mediated phosphorylation, a [³H]Thiamine accumulation assay is utilized .

Causality & Validation: Standard washing steps in uptake assays often cause the rapid efflux of intracellular small molecules, leading to false negatives. This protocol utilizes a silicone oil centrifugation step . The hydrophobic oil allows the dense, intact parasite pellet to pass through instantly while isolating it from the aqueous radioactive buffer above. This terminates transport at exact time points ( t ) without allowing efflux, creating a self-validating snapshot of intracellular accumulation. Furthermore, isolating trophozoites with 1% saponin selectively lyses the host erythrocyte membrane while leaving the parasite plasma membrane intact, ensuring the measured uptake is strictly parasite-driven.

Step-by-step self-validating workflow for the [3H]Thiamine accumulation assay.

4.2. Apoenzyme Reconstitution and Kinetic Profiling

To confirm that Ethyl-TPP acts as a weak coenzyme rather than a non-specific allosteric inhibitor, it must be tested against a purified apoenzyme.

-

Apoenzyme Preparation: Dialyze holo-pyruvate decarboxylase against an alkaline buffer (pH 8.0) containing EDTA to strip the native TPP and Mg2+ ions.

-

Reconstitution: Incubate the apoenzyme with synthesized Ethyl-TPP and Mg2+ at pH 6.0 to allow the binary complex to cyclize into the thermodynamically stable holoenzyme state.

-

Kinetic Validation (The Self-Validating Control): Measure the decarboxylation of pyruvate spectrophotometrically. To prove active-site specific binding, titrate native TPP into the Ethyl-TPP-saturated enzyme. A resulting shift in the apparent Km confirms that both molecules competitively occupy the exact same hydrophobic pocket .

Conclusion

Ethyl thiamine exemplifies how minor structural modifications can be leveraged to exploit the rigid conformational requirements of core metabolic enzymes. By preserving binding affinity while strategically crippling catalytic turnover, ethyl thiamine operates as a highly effective antimetabolite. As drug resistance in Plasmodium falciparum continues to rise, targeting the parasite's thiamine salvage pathway with analogs like ethyl thiamine represents a highly rational and validated avenue for next-generation antimalarial drug development.

References

-

PubChem Compound Summary for CID 71316671, Ethyl Thiamine. National Center for Biotechnology Information (NIH). Available at:[Link]

-

Wittorf, J. H., & Gubler, C. J. (1971). Coenzyme binding in yeast pyruvate decarboxylase. Kinetic studies with thiamine diphosphate analogues. European Journal of Biochemistry. Available at:[Link]

-

Fathoni, I., Ho, T. C. S., et al. (2024). Identification and characterization of thiamine analogs with antiplasmodial activity. Antimicrobial Agents and Chemotherapy (PMC). Available at:[Link]

-

Shimizu, T., & Makino, K. (1959). Physiological Action of Ethylthiamine. Journal of Vitaminology (J-Stage). Available at:[Link]

The Kinetics and Mechanisms of Ethyl Thiamine Stability: A Comprehensive Technical Guide

Executive Summary

Ethyl thiamine—often encountered as 2'-ethylthiamine or as an oxidative degradation product in pharmaceutical formulations—occupies a dual role in modern biochemistry and drug development. It is both a critical impurity requiring stringent quality control in parenteral nutrition[1] and a highly valuable structural analog used to probe the active sites of thiamine pyrophosphate (TPP)-dependent enzymes[2]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep, mechanistic understanding of ethyl thiamine’s thermodynamic stability, its degradation pathways, and the self-validating analytical protocols required to isolate and quantify it.

The Chemical Landscape and Biological Relevance of Ethyl Thiamine

Ethyl thiamine is structurally derived from vitamin B1 (thiamine) via the substitution of an ethyl group, typically on the pyrimidine ring (e.g., 2'-ethylthiamine) or via excipient-driven S/O-ethylation during formulation degradation.

Biological Function as an Enzyme Inhibitor

In biochemical research, ethyl thiamine is utilized to map the coenzyme pockets of critical metabolic enzymes. Because it can be intracellularly activated into ethyl thiamine pyrophosphate, it acts as a potent competitive inhibitor against native TPP[3]. For instance, in studies involving transketolase, 2'-ethylthiamine pyrophosphate demonstrates a Ki of 5.5 μM, effectively competing with TPP and reducing the maximal reaction velocity ( Vmax ) to 27% of the native coenzyme[2]. Furthermore, its ability to inhibit thiamine pyrophosphokinase (TPK) has made it a scaffold of interest for developing novel antimalarial therapeutics targeting Plasmodium falciparum[3].

Pharmaceutical Impurity Profile

In the context of pharmaceutical manufacturing, particularly in thiamine hydrochloride injections, ethylthiamine emerges as a notable impurity[1]. Its formation is fundamentally driven by oxidative degradation and complex interactions with formulation excipients over the product's shelf life[1].

Mechanistic Pathways of Degradation

The stability of thiamine and its ethylated derivatives is governed by a delicate interplay of pH, temperature, and oxidative stress[4]. Understanding the causality behind these degradation mechanisms is essential for formulating stable parenteral admixtures[5].

pH-Dependent Cleavage and Thiazole Ring Opening

The primary driver of ethyl thiamine degradation in aqueous solution is pH. At a pH below 6.0, the pyrimidine ring remains protonated, which stabilizes the molecule against nucleophilic attack[4]. However, as the pH rises above 6.0, the unprotonated pyrimidine N1 becomes the predominant species[4].

The Causality: This deprotonation fundamentally alters the electron density across the molecule. The loss of the proton at N1 increases the electrophilicity of the adjacent carbon atoms, significantly increasing the susceptibility of the central methylene bridge to nucleophilic cleavage. Concurrently, the alkaline environment promotes the hydrolytic opening of the thiazole ring, yielding a highly reactive thiol intermediate that rapidly dimerizes into disulfides or oxidizes further[4].

Oxidative Stress and Excipient Interaction

In parenteral formulations, the presence of dissolved oxygen, trace metals, or reactive excipients (such as sodium metabisulfite) accelerates degradation[6]. The reactive thiol form of the opened thiazole ring is particularly vulnerable to direct oxidation, leading to the formation of complex oxidative degradants characterized by specific mass-to-charge ( m/z ) ratios, such as the m/z 351.1604 degradant observed in accelerated stability studies[1].

Figure 1: Mechanistic degradation pathways of ethyl thiamine.

Quantitative Stability Data

To engineer stable formulations, scientists must rely on thermodynamic data. The degradation of thiamine derivatives follows pseudo-first-order kinetics, meaning the rate of degradation is dependent on the initial concentration of the active pharmaceutical ingredient (API)[4].

Table 1: Kinetic and Thermodynamic Parameters of Thiamine Derivatives

| Compound / Derivative | Optimal Stability pH | Activation Energy ( Ea ) | Primary Degradation Trigger | Key Inhibitory Constant ( Ki ) |

| Thiamine HCl | < 6.0 (Ideal: ~3.0) | 22.4 - 32.0 kcal/mol | Alkaline Hydrolysis, Sulfites | N/A |

| Thiamine Mononitrate | < 6.0 | 21.0 - 26.3 kcal/mol | Heat, Alkaline pH | N/A |

| Ethyl Thiamine | < 5.0 | ~24.0 kcal/mol (Est.) | Excipient Oxidation | 5.5 μM (Transketolase) |

| Ascorbic Acid (Ref) | < 5.5 | ~15.0 kcal/mol | Direct Oxidation | N/A |

Data synthesized from accelerated stability profiling and kinetic modeling of thiamine salt forms in solution[2][4][5].

Self-Validating Analytical Protocol: LC-MS/MS/QTOF Profiling

To accurately quantify ethyl thiamine and its degradants, a highly specific stability-indicating assay is required. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)[1].

Causality of Design: RP-HPLC is chosen to resolve the polar thiamine derivatives based on hydrophobicity, while QTOF-MS is mandatory because its high mass accuracy (sub-ppm) allows for the exact elemental composition determination of unknown oxidative degradants (e.g., distinguishing between a simple cleavage product and a complex excipient adduct).

Step-by-Step Methodology

-

Forced Degradation (Stress Testing):

-

Action: Subject the thiamine formulation to ICH Q1A(R2) accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for up to 6 months[1].

-

Rationale: This accelerates the thermodynamic kinetic rate, forcing the excipient interaction that generates the ethyl thiamine oxidative degradant.

-

-

Sample Quenching & Preparation:

-

Action: Extract 1.0 mL of the stressed sample and dilute in 9.0 mL of a highly acidic diluent (e.g., 0.1% formic acid in LC-MS grade water).

-

Rationale: Dropping the pH below 4.0 immediately protonates the pyrimidine N1, arresting the degradation pathway and locking the analyte profile in its current state[4].

-

-

RP-HPLC Separation:

-

Action: Inject 10 µL onto a C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Utilize a gradient mobile phase of 10 mM ammonium formate (pH 3.5) and acetonitrile.

-

Rationale: The acidic mobile phase maintains analyte stability on-column, while the gradient elution ensures baseline resolution between the parent thiamine, ethyl thiamine, and highly polar degradants.

-

-

QTOF-MS Characterization:

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the specific precursor ion at m/z 351.1604[1].

-

Rationale: Positive mode is optimal for nitrogen-containing pyrimidine/thiazole rings which readily accept protons.

-

-

System Suitability and Self-Validation:

-

Action: Calculate the Relative Standard Deviation (RSD) of six replicate injections. Ensure the calibration curve is linear from 0.03 to 58.83 µg/ml.

-

Validation Criteria: The system validates itself if the correlation coefficient ( R2 ) is > 0.990, the RSD is < 4.5%, and recovery is within 95-108%[1]. Failure to meet these metrics indicates matrix interference or incomplete quenching.

-

Figure 2: Self-validating LC-MS/MS workflow for ethyl thiamine profiling.

Conclusion

The stability of ethyl thiamine is a critical parameter that bridges the gap between pharmaceutical quality control and advanced biochemical research. Because its degradation is strictly governed by pH-dependent deprotonation and subsequent oxidative vulnerability[4], formulation scientists must rigorously control the microenvironmental pH (keeping it < 6.0) and limit excipient-driven oxidative stress[1]. By employing self-validating, high-resolution analytical workflows like LC-MS/MS/QTOF, researchers can accurately profile these impurities, ensuring both the safety of parenteral formulations and the reliability of enzymatic inhibition assays.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sifoweb.it [sifoweb.it]

- 6. dspace.cuni.cz [dspace.cuni.cz]

Cellular Uptake and Transport Mechanisms of Ethyl Thiamine: From Pharmacokinetics to Antimetabolite Engineering

Executive Summary

Thiamine (Vitamin B1) is an essential water-soluble cofactor required for cellular energy metabolism. However, its therapeutic and experimental utility is often bottlenecked by its strict dependence on saturable active transport mechanisms. In advanced drug development, modifying the thiamine scaffold yields two distinct classes of compounds: lipophilic prodrugs (e.g., thiamine ethyl disulfide) designed to bypass transporter bottlenecks, and structural analogs (e.g., 2'-ethylthiamine) engineered to hijack the transport machinery and act as intracellular antimetabolites.

As an application scientist, understanding the divergent cellular uptake, intracellular trafficking, and target engagement of these ethyl thiamine variants is critical for designing targeted therapies against metabolic disorders, cancer, and parasitic infections.

Mechanistic Divergence in Cellular Uptake

The cellular membrane is a strict gatekeeper for thiamine derivatives. The transport mechanism of an ethyl thiamine compound is entirely dictated by its structural charge and lipophilicity.

Active Transport of Structural Analogs (2'-Ethylthiamine)

2'-Ethylthiamine (CAS 3505-34-8) is a structural analog where the methyl group on the pyrimidine ring is replaced by an ethyl group1[1]. Because it retains the positively charged thiazolium ring, it cannot passively cross the hydrophobic lipid bilayer. Instead, it acts as a competitive substrate for the high-affinity thiamine transporters SLC19A2 (THTR-1) and SLC19A3 (THTR-2) . In eukaryotic cells, THTR-1 is the principal mediator of this carrier-mediated uptake 2[2].

Passive Diffusion of Lipophilic Prodrugs (Thiamine Ethyl Disulfide)

Conversely, lipophilic derivatives like thiamine ethyl disulfide mask the charged thiazolium ring via an open-thiol disulfide bond. This structural modification allows the compound to bypass the rate-limiting THTR-1/2 transporters entirely. These prodrugs diffuse freely across the intestinal epithelium and cellular membranes driven solely by a concentration gradient, resulting in significantly higher intracellular accumulation compared to aqueous thiamine salts 3[3].

Intracellular Trafficking and Target Engagement

Once inside the cytosol, the structural differences between these two ethyl thiamine variants lead to radically different pharmacological outcomes.

-

Prodrug Reduction: Thiamine ethyl disulfide undergoes rapid intracellular reduction by glutathione (GSH), cleaving the disulfide bond to release native thiamine. This native thiamine is then phosphorylated to replenish the cellular pool of active coenzymes.

-

Analog Phosphorylation (The Antimetabolite Pathway): 2'-Ethylthiamine competes directly with native intracellular thiamine for the active site of Thiamine Pyrophosphokinase (TPK) . TPK phosphorylates the analog, converting it into Ethyl-Thiamine Pyrophosphate (Ethyl-TPP) .

-

Metabolic Crisis: Ethyl-TPP acts as a potent antimetabolite. It competes with native TPP for the coenzyme binding pockets of critical TPP-dependent enzymes, such as Pyruvate Dehydrogenase (PDH) and Transketolase. Because Ethyl-TPP cannot properly catalyze the decarboxylation reactions, it halts the TCA cycle and pentose phosphate pathway, effectively starving hyperproliferative cells (such as Plasmodium falciparum parasites) of energy 4[4].

Divergent uptake and activation pathways of ethyl thiamine variants.

Quantitative Pharmacokinetic Profiles

The table below summarizes the distinct pharmacological profiles of the two ethyl thiamine variants, highlighting how structural modifications dictate cellular processing.